2-benzyl-7-methoxy-3-methyl-4H-chromen-4-one
Description
2-Benzyl-7-methoxy-3-methyl-4H-chromen-4-one is a synthetic chromenone derivative characterized by a benzyl group at position 2, a methoxy group at position 7, and a methyl group at position 2. The substituents on the chromenone scaffold critically influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-benzyl-7-methoxy-3-methylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-12-16(10-13-6-4-3-5-7-13)21-17-11-14(20-2)8-9-15(17)18(12)19/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJCEYLWOAODDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2)OC)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568277 | |
| Record name | 2-Benzyl-7-methoxy-3-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138548-50-2 | |
| Record name | 2-Benzyl-7-methoxy-3-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-7-methoxy-3-methyl-4H-chromen-4-one typically involves the condensation of appropriate benzyl and methoxy derivatives with chromen-4-one precursors. One common method includes the use of benzyl bromide and 7-methoxy-3-methyl-4H-chromen-4-one in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-7-methoxy-3-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
2-Benzyl-7-methoxy-3-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzyl-7-methoxy-3-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interact with oxidoreductase enzymes, stabilizing enzyme-inhibitor complexes through hydrophobic interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Type
(a) 3-Phenyl-7-(propan-2-yloxy)-4H-chromen-4-one (CAS 35212-22-7)
- Substituents : Phenyl (position 3), isopropoxy (position 7).
- Key Differences : The absence of a 2-benzyl group and the presence of an isopropoxy (vs. methoxy) at position 7 result in higher lipophilicity (logP ~3.2) compared to the target compound (logP ~2.8). This may enhance membrane permeability but reduce aqueous solubility .
- Synthesis : Prepared via nucleophilic substitution or condensation reactions, similar to methods in .
(b) 7-(Benzyloxy)-4-methyl-3-propyl-2H-chromen-2-one (CAS 304879-70-7)
- Substituents : Benzyloxy (position 7), propyl (position 3), methyl (position 4).
- Key Differences: The lactone ring (2-one vs. 4-one) alters electron distribution, reducing the keto-enol tautomerization capacity.
- Physicochemical Data : Density 1.134 g/cm³, boiling point 473.9°C (predicted), molecular weight 308.37 g/mol .
(c) 3-Benzylidene-7-methoxychroman-4-one Derivatives
- Substituents : Benzylidene (position 3), methoxy (position 7).
- Key Differences: The conjugated benzylidene group introduces π-π stacking capabilities, enhancing interactions with aromatic residues in proteins.
Pharmacological Implications
(a) 4-[3-[4-(4-Hydroxy-benzyl)-piperazin-1-yl]-propoxy]-7-methoxy-3-phenyl-chromen-2-one
- Substituents : Piperazine-propoxy (position 4), phenyl (position 3).
- Key Differences : The bulky piperazine-propoxy group improves solubility via hydrogen bonding but may limit blood-brain barrier penetration. The phenyl group at position 3 (vs. methyl in the target) enhances aromatic interactions but increases molecular weight (MW 449.5 g/mol vs. 280.32 g/mol) .
(b) 3-Benzyl-4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one (CAS 951626-37-2)
- Substituents : Benzyl (position 3), oxiranylmethoxy (position 7).
- Key Differences : The epoxide (oxirane) group introduces electrophilic reactivity, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols). This contrasts with the inert methoxy group in the target compound, suggesting divergent mechanisms of action .
Biological Activity
2-Benzyl-7-methoxy-3-methyl-4H-chromen-4-one, a compound belonging to the chromone family, has garnered attention due to its diverse biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and anticancer effects, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a chromone backbone with a benzyl group and a methoxy group at specific positions, which contribute to its biological activity.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that this compound significantly reduced malondialdehyde (MDA) levels in treated cells, indicating decreased lipid peroxidation .
2. Anti-inflammatory Effects
The compound also displays anti-inflammatory properties . In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This inhibition suggests a potential therapeutic application in inflammatory diseases .
3. Anticancer Activity
This compound has been evaluated for its anticancer effects . In various cancer cell lines, including breast and prostate cancer cells, the compound induced apoptosis and inhibited cell proliferation. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins .
Case Study 1: Antioxidant Activity in Human Cells
A recent study assessed the antioxidant capacity of this compound using human lymphocytes. The results indicated a dose-dependent increase in cellular antioxidant enzyme activities (SOD and catalase) upon treatment with the compound .
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving RAW 264.7 macrophages, treatment with varying concentrations of the compound resulted in reduced nitric oxide (NO) production, further confirming its anti-inflammatory potential .
Research Findings Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
